1-butyl-3-((3,5-dimethylphenyl)sulfonyl)-6-fluoro-7-morpholinoquinolin-4(1H)-one

Description

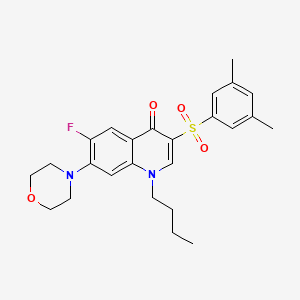

1-Butyl-3-((3,5-dimethylphenyl)sulfonyl)-6-fluoro-7-morpholinoquinolin-4(1H)-one (CAS: 931698-24-7) is a fluorinated quinolinone derivative with a molecular formula of C25H29FN2O4S and a molecular weight of 472.6 g/mol . Its structure features a butyl group at the 1-position, a 3,5-dimethylphenyl sulfonyl moiety at the 3-position, fluorine at the 6-position, and a morpholino group at the 7-position. The compound’s Smiles notation is CCCCn1cc(S(=O)(=O)c2cc(C)cc(C)c2)c(=O)c2cc(F)c(N3CCOCC3)cc21, highlighting its sulfonyl and morpholine functionalities .

Properties

IUPAC Name |

1-butyl-3-(3,5-dimethylphenyl)sulfonyl-6-fluoro-7-morpholin-4-ylquinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29FN2O4S/c1-4-5-6-28-16-24(33(30,31)19-12-17(2)11-18(3)13-19)25(29)20-14-21(26)23(15-22(20)28)27-7-9-32-10-8-27/h11-16H,4-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTXVBXCPOJSBEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCOCC3)F)S(=O)(=O)C4=CC(=CC(=C4)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-butyl-3-((3,5-dimethylphenyl)sulfonyl)-6-fluoro-7-morpholinoquinolin-4(1H)-one typically involves multiple steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents like Selectfluor.

Attachment of the Morpholine Ring: The morpholine ring can be attached through nucleophilic substitution reactions, where a suitable leaving group on the quinoline core is replaced by morpholine.

Sulfonylation: The sulfonyl group is introduced by reacting the compound with a sulfonyl chloride derivative of 3,5-dimethylphenyl.

Butylation: The final step involves the alkylation of the quinoline nitrogen with butyl bromide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

1-butyl-3-((3,5-dimethylphenyl)sulfonyl)-6-fluoro-7-morpholinoquinolin-4(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of quinoline N-oxide derivatives.

Reduction: Formation of reduced quinoline derivatives.

Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

1-butyl-3-((3,5-dimethylphenyl)sulfonyl)-6-fluoro-7-morpholinoquinolin-4(1H)-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial or antiviral agent.

Medicine: Studied for its potential therapeutic effects in treating diseases such as cancer or inflammatory conditions.

Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 1-butyl-3-((3,5-dimethylphenyl)sulfonyl)-6-fluoro-7-morpholinoquinolin-4(1H)-one depends on its interaction with specific molecular targets. It may act by:

Inhibiting Enzymes: Binding to the active site of enzymes and inhibiting their activity.

Interacting with DNA: Intercalating into DNA strands and disrupting replication or transcription processes.

Modulating Receptors: Binding to cell surface receptors and altering signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of sulfonylated quinolinones with substituted alkyl chains and heterocyclic groups. Below is a detailed comparison with three analogous compounds:

3-[(3,5-Dimethylphenyl)sulfonyl]-6-fluoro-7-(4-morpholinyl)-1-propyl-4(1H)-quinolinone (CAS: 931931-94-1)

- Molecular Formula : C24H27FN2O4S

- Molecular Weight : 458.548 g/mol

- Key Differences: Alkyl Chain: Propyl (C3H7) vs. butyl (C4H9) at the 1-position.

3-((2,5-Dimethylphenyl)sulfonyl)-1-ethyl-6-fluoro-7-morpholinoquinolin-4(1H)-one (CAS: 892780-72-2)

- Molecular Formula : C23H25FN2O4S

- Molecular Weight : 444.5 g/mol

- Key Differences :

- Alkyl Chain : Ethyl (C2H5) at the 1-position.

- Substituent Position : 2,5-Dimethylphenyl sulfonyl vs. 3,5-dimethylphenyl sulfonyl.

- Impact : The ethyl chain and altered substituent positions decrease molecular weight by ~28 g/mol. The 2,5-dimethylphenyl group may reduce steric hindrance, affecting binding affinity in target proteins.

7-Chloro-1-cyclopropyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one (CAS: 1823781-72-1)

- Molecular Formula: C12H11ClFNO

- Molecular Weight : 239.67 g/mol

- Key Differences: Core Structure: Dihydroquinolinone (saturated ring) vs. fully aromatic quinolinone. Substituents: Chlorine at the 7-position and cyclopropyl at the 1-position. Impact: The absence of a sulfonyl group and morpholine ring simplifies the structure, reducing molecular weight by >50%. This compound is more likely used in basic scaffold studies rather than targeted therapeutic applications.

Comparative Data Table

Research Implications

- Alkyl Chain Length : Longer chains (e.g., butyl) may enhance membrane permeability but reduce solubility, a critical factor in drug design .

- Fluorine and Morpholine : Fluorine’s electronegativity and the morpholine ring’s hydrogen-bonding capacity are conserved across analogs, suggesting shared roles in electronic modulation and protein interactions .

Biological Activity

1-butyl-3-((3,5-dimethylphenyl)sulfonyl)-6-fluoro-7-morpholinoquinolin-4(1H)-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article delves into its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure

The compound can be represented by the following structural formula:

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The sulfonamide moiety is known to influence enzyme inhibition and receptor binding, which are crucial for its pharmacological effects.

Biological Activity Overview

This compound exhibits several notable biological activities:

- Antiviral Activity : Research indicates that compounds with similar structures have shown promise as non-nucleoside reverse transcriptase inhibitors (NNRTIs) against HIV-1. This suggests a potential antiviral mechanism for the compound .

- Anticancer Properties : Preliminary studies indicate that quinoline derivatives can induce apoptosis in cancer cell lines. The specific interactions of this compound with cancer-related pathways warrant further investigation .

- Anti-inflammatory Effects : The sulfonyl group may contribute to anti-inflammatory properties by modulating cytokine release and inhibiting inflammatory mediators.

Study 1: Antiviral Efficacy

A study published in early 2023 highlighted the synthesis and biological evaluation of sulfonamide-substituted indolylarylsulfones as NNRTIs. The findings indicated that similar compounds exhibited potent antiviral activity against HIV-1, suggesting that this compound could possess similar properties due to structural similarities .

Study 2: Anticancer Activity

In vitro tests demonstrated that derivatives of quinoline compounds could inhibit the proliferation of various cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest. Further studies are required to determine the specific pathways affected by this compound.

Data Table: Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.